1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene
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Overview
Description
1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene is a synthetic organic compound characterized by its unique structural features, including an ethoxy group, a fluoro substituent, and a propylcyclohexyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Incorporation of the fluoro substituent through electrophilic aromatic substitution.
Cyclohexyl Group Addition: Attachment of the propylcyclohexyl group using Friedel-Crafts alkylation.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene has diverse applications in scientific research:
Materials Science: Utilized in the development of liquid crystal materials for display technologies.
Environmental Studies: Investigated for its persistence and bioaccumulation in environmental samples.
Biological Research: Studied for its metabolic pathways and potential toxicological effects in various organisms
Mechanism of Action
The mechanism by which 1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its metabolic pathways include dealkylation, hydroxylation, and H-abstraction reactions, leading to the formation of various metabolites. These metabolites can exhibit different toxicological profiles, influencing the compound’s overall impact on biological systems .
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene: Differing by an additional fluoro substituent, affecting its chemical reactivity and applications.
1-Ethoxy-4-(4-propylcyclohexyl)benzene: Lacking the fluoro substituent, which influences its physical and chemical properties.
These comparisons highlight the unique features of this compound, particularly its specific substituents that contribute to its distinct behavior in various applications.
Properties
CAS No. |
866642-20-8 |
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Molecular Formula |
C17H25FO |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C17H25FO/c1-3-5-13-6-8-14(9-7-13)15-10-11-17(19-4-2)16(18)12-15/h10-14H,3-9H2,1-2H3 |
InChI Key |
IRFKJAIDCWVEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)OCC)F |
Origin of Product |
United States |
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